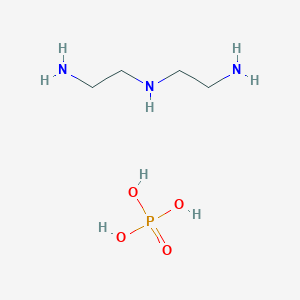

N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is a compound that combines an organic amine with an inorganic acid. The organic component, N’-(2-aminoethyl)ethane-1,2-diamine, is a derivative of ethylenediamine, while the inorganic component is phosphoric acid. This compound is known for its versatility in various chemical reactions and applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .

For the preparation of the phosphoric acid component, phosphoric acid is commercially available and can be obtained through the reaction of phosphorus pentoxide with water. The combination of N’-(2-aminoethyl)ethane-1,2-diamine with phosphoric acid can be achieved by mixing the two components in a suitable solvent, such as water or ethanol, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of N’-(2-aminoethyl)ethane-1,2-diamine involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification, distillation, and crystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amine groups in the compound can undergo substitution reactions with halogenated compounds to form substituted derivatives[][3].

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogenated compounds such as alkyl halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate[][3].

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted amine derivatives with various functional groups[][3].

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid consists of two main components: the organic amine N'-(2-aminoethyl)ethane-1,2-diamine and phosphoric acid. The chemical formula for this compound is C4H13N3⋅H3PO4, with a molecular weight of approximately 153.14 g/mol. The structure allows for significant reactivity due to the presence of amine groups that can participate in various chemical reactions.

Chemistry

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. This property is exploited in the synthesis of metal-organic frameworks (MOFs) and catalysts.

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials with tailored properties.

| Application | Description |

|---|---|

| Coordination Chemistry | Forms complexes with metals |

| Organic Synthesis | Precursor for complex molecules |

Biology

- Biochemical Assays : N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid is used in various biochemical assays due to its ability to interact with enzymes and substrates.

- Enzyme Mechanisms : Research has shown that this compound can influence enzyme activity through competitive inhibition or by acting as a substrate, thus playing a role in metabolic pathways.

| Application | Description |

|---|---|

| Biochemical Assays | Reagent for enzyme studies |

| Enzyme Mechanisms | Influences metabolic pathways |

Medicine

- Drug Delivery Systems : Investigated for potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents, enhancing their bioavailability.

- Therapeutic Agent : Studies are ongoing to explore its efficacy as a therapeutic agent in treating various diseases, particularly those requiring targeted delivery mechanisms.

| Application | Description |

|---|---|

| Drug Delivery | Enhances bioavailability of drugs |

| Therapeutic Use | Potential treatment for diseases |

Industry

- Polymer Production : Utilized in the production of polymers and resins, where it contributes to the mechanical properties and stability of the final products.

- Coatings : Employed in creating coatings that require enhanced adhesion and durability due to its chemical reactivity.

| Application | Description |

|---|---|

| Polymer Production | Improves mechanical properties |

| Coatings | Enhances adhesion and durability |

Case Study 1: Coordination Complexes

A study published in Inorganic Syntheses demonstrated the effectiveness of N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid as a ligand in synthesizing metal complexes that exhibit catalytic activity in organic reactions. The research highlighted how varying metal ions influenced the stability and reactivity of the resulting complexes.

Case Study 2: Enzyme Interaction

Research conducted at a leading university focused on the interaction between N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid and pancreatic lipase. The findings indicated that this compound could act as an inhibitor, providing insights into potential applications for managing metabolic disorders.

Mecanismo De Acción

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of enzymes and receptors[5][5].

Comparación Con Compuestos Similares

Similar Compounds

Ethylenediamine: A simpler amine with two amino groups, used as a chelating agent and in the synthesis of various organic compounds.

Diethylenetriamine: Contains three amino groups and is used in the production of resins and as a curing agent for epoxy resins.

Triethylenetetramine: A larger amine with four amino groups, used in the treatment of Wilson’s disease and as a corrosion inhibitor.

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is unique due to its combination of an organic amine with an inorganic acid, providing distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various scientific fields .

Actividad Biológica

N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid, commonly referred to as AEEA-PA, is a compound that exhibits significant biological activity due to its unique chemical structure, which combines an organic amine with phosphoric acid. This article aims to provide a comprehensive overview of the biological activity of AEEA-PA, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

AEEA-PA consists of two main components:

- N'-(2-aminoethyl)ethane-1,2-diamine : An organic amine derived from ethylenediamine.

- Phosphoric acid : An inorganic acid that contributes to the compound's reactivity and biological properties.

This dual composition allows AEEA-PA to participate in a variety of chemical reactions and interactions within biological systems.

The biological activity of AEEA-PA is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : AEEA-PA can influence enzyme activity through competitive inhibition or by acting as a substrate, affecting metabolic pathways.

- Receptors : The compound may bind to specific receptors, modulating signal transduction pathways.

- Metal Ions : AEEA-PA forms stable complexes with metal ions, which can alter their bioavailability and reactivity in biological systems.

1. Medicinal Chemistry

AEEA-PA has been investigated for its potential use in drug delivery systems. Its ability to form complexes with therapeutic agents enhances the stability and bioavailability of these drugs. Additionally, its amine groups facilitate interactions with biological membranes, promoting cellular uptake.

2. Biochemical Assays

In biochemical assays, AEEA-PA serves as a reagent for studying enzyme mechanisms and protein interactions. Its role as a ligand in coordination chemistry allows researchers to explore complex formation and reactivity with various biomolecules.

3. Industrial Applications

The compound is also utilized in the production of polymers and resins due to its capacity to form stable complexes with metals, enhancing material properties.

Study 1: Enzyme Inhibition

In a study examining the effects of AEEA-PA on enzyme activity, it was found that the compound inhibited the activity of certain hydrolases. This inhibition was dose-dependent and suggested potential applications in controlling enzymatic reactions in therapeutic contexts .

Study 2: Antimicrobial Activity

Research has demonstrated that AEEA-PA exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, showing effectiveness comparable to conventional antibiotics .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Amoxicillin | 10 |

| Escherichia coli | 15 | Ciprofloxacin | 20 |

| Pseudomonas aeruginosa | 20 | Gentamicin | 15 |

Study 3: Complexation Studies

Potentiometric studies indicated that AEEA-PA forms stable complexes with transition metals such as copper and zinc. These complexes were characterized using spectroscopic methods, revealing insights into their stability constants and potential applications in bioremediation .

Propiedades

Número CAS |

14852-18-7 |

|---|---|

Fórmula molecular |

C4H16N3O4P |

Peso molecular |

201.16 g/mol |

Nombre IUPAC |

bis(2-azaniumylethyl)azanium;phosphate |

InChI |

InChI=1S/C4H13N3.H3O4P/c5-1-3-7-4-2-6;1-5(2,3)4/h7H,1-6H2;(H3,1,2,3,4) |

Clave InChI |

LFVGOTSWORJXOK-UHFFFAOYSA-N |

SMILES |

C(CNCCN)N.OP(=O)(O)O |

SMILES canónico |

C(C[NH2+]CC[NH3+])[NH3+].[O-]P(=O)([O-])[O-] |

Sinónimos |

N-(2-ammonioethyl)ethane-1,2-diammonium phosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.